

Physical and chemical properties of Dibenzyl 5-aminoisophthalate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dibenzyl 5-aminoisophthalate*

Cat. No.: *B138314*

[Get Quote](#)

An In-depth Technical Guide to Dibenzyl 5-aminoisophthalate

This technical guide provides a comprehensive overview of the physical and chemical properties of **Dibenzyl 5-aminoisophthalate**, targeting researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical characteristics, a proposed synthesis protocol, and potential pharmacological activities based on related compounds.

Chemical and Physical Properties

Dibenzyl 5-aminoisophthalate is an aromatic compound and a diester derivative of 5-aminoisophthalic acid. Its core structure consists of a benzene ring substituted with an amino group and two benzyl ester groups at positions 1, 3, and 5. The presence of the amino group and the ester functionalities makes it a versatile building block in organic synthesis.

Physicochemical Data

The known physical and chemical properties of **Dibenzyl 5-aminoisophthalate** are summarized in the table below.

Property	Value	Reference
IUPAC Name	dibenzyl 5-aminobenzene-1,3-dicarboxylate	
Synonyms	5-Amino-isophthalic acid dibenzyl ester, 3,5-dibenzylxycarbonylaniline	
CAS Number	152699-63-3	[1]
Molecular Formula	C ₂₂ H ₁₉ NO ₄	[2]
Molecular Weight	361.4 g/mol	
Melting Point	116-118 °C	
Appearance	Likely a solid, based on melting point.	
XLogP3-AA	3.9	
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	5	
Rotatable Bond Count	8	

Spectral Data

Specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **Dibenzyl 5-aminoisophthalate** are not readily available in public databases. However, the expected spectral characteristics can be inferred from the analysis of similar aromatic amino esters.[\[3\]](#)[\[4\]](#) [\[5\]](#)

- ¹H NMR: Signals corresponding to the aromatic protons of the isophthalate ring and the benzyl groups would be expected in the aromatic region (typically δ 7.0-8.5 ppm). A singlet for the benzylic methylene protons (Ar-CH₂-O) would likely appear around δ 5.0-5.5 ppm. The protons of the amino group would present as a broad singlet.

- ^{13}C NMR: Aromatic carbons would resonate in the δ 110-150 ppm range. The carbonyl carbons of the ester groups would be expected around δ 165-170 ppm, and the benzylic methylene carbons around δ 65-70 ppm.[5]
- IR Spectroscopy: Characteristic absorption bands would include N-H stretching vibrations for the primary amine (around 3300-3500 cm^{-1}), C=O stretching for the ester carbonyl groups (around 1720 cm^{-1}), C-O stretching (around 1200-1300 cm^{-1}), and C-H stretching for the aromatic rings (above 3000 cm^{-1}).[6]
- Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Dibenzyl 5-aminoisophthalate** is not widely published, a standard Fischer esterification procedure can be adapted from the synthesis of analogous compounds, such as Di-n-butyl 5-aminoisophthalate. [7]

Proposed Synthesis of Dibenzyl 5-aminoisophthalate

This proposed protocol is based on the acid-catalyzed esterification of 5-aminoisophthalic acid with benzyl alcohol.[7][8]

Materials:

- 5-Aminoisophthalic acid
- Benzyl alcohol (excess)
- Concentrated sulfuric acid (catalyst)
- Toluene (for azeotropic removal of water, optional)
- Sodium bicarbonate solution (for neutralization)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

- Ethanol or a mixture of toluene and cyclohexane (for recrystallization)[9]

Procedure:

- To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), add 5-aminoisophthalic acid and an excess of benzyl alcohol (e.g., 5-10 equivalents).
- If using an azeotroping solvent, add toluene.
- Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture with stirring.
- Heat the reaction mixture to reflux and maintain reflux for several hours (e.g., overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]
- After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
- If toluene was used, remove it under reduced pressure.
- Pour the reaction mixture into a beaker containing ice water.
- Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.
- The crude product may precipitate as a solid. If so, collect the solid by vacuum filtration. If it separates as an oil, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.
- Wash the collected solid or the organic extract with water to remove any remaining salts.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude **Dibenzyl 5-aminoisophthalate**.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a product of higher purity.[9][10][11]

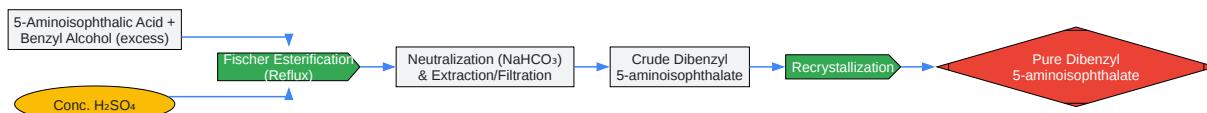
Procedure:

- Select a suitable solvent or solvent system for recrystallization. A mixture of ethanol and water or toluene and cyclohexane may be effective.[9]
- Dissolve the crude product in a minimal amount of the hot solvent.
- If there are any insoluble impurities, perform a hot filtration.
- Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum to remove any residual solvent.

Biological Activity and Potential Applications

There is limited direct information on the biological activity of **Dibenzyl 5-aminoisophthalate**. However, a patent for related 5-aminoisophthalic acid derivatives suggests potential diuretic and saluretic activity.[12]

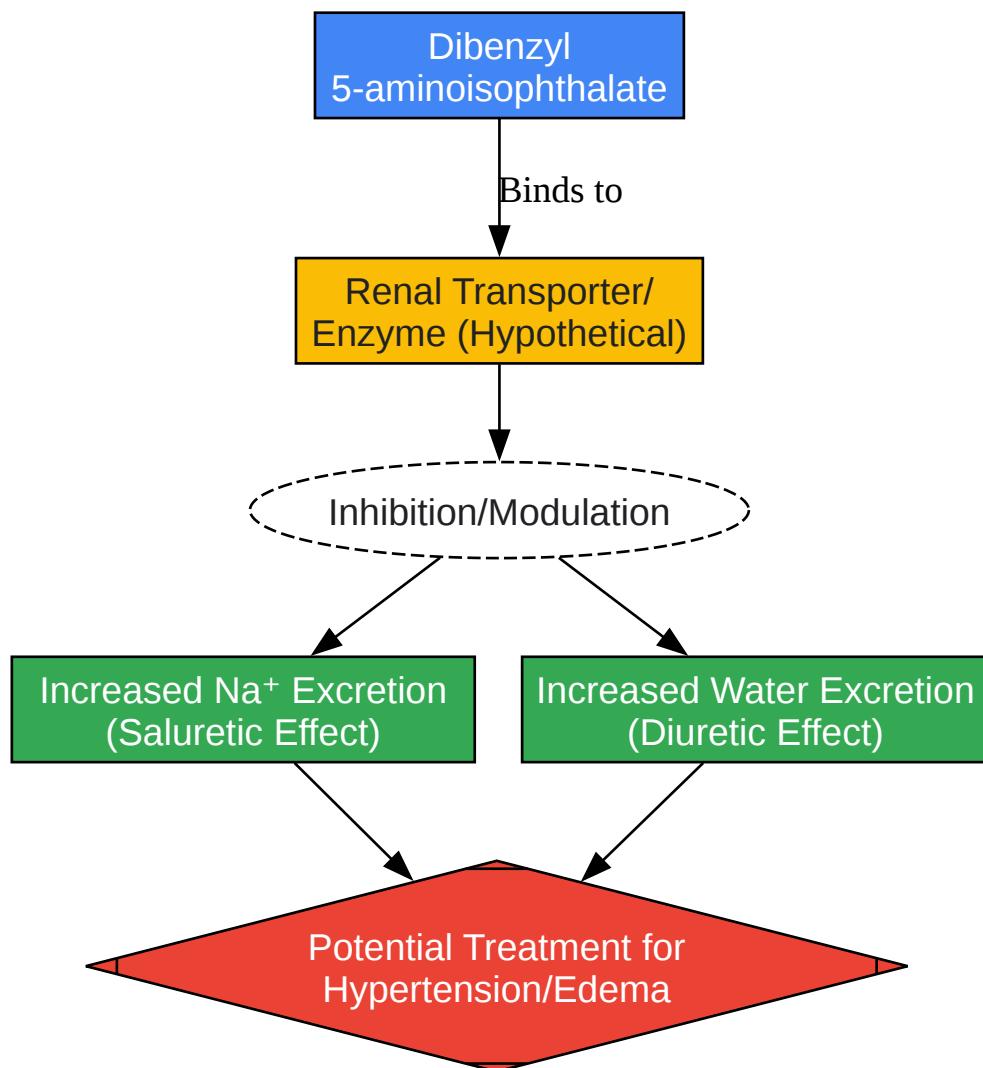
Potential Diuretic and Saluretic Effects


Diuretics are substances that promote diuresis, the increased production of urine. Saluretics are a type of diuretic that specifically promotes the excretion of sodium chloride. The patent suggests that certain derivatives of 5-aminoisophthalic acid exhibit these properties, which could be beneficial in the treatment of conditions such as hypertension and edema.[12][13][14][15][16][17] The mechanism of action for these compounds was not detailed in the available literature.

It is important to note that these are potential activities based on related compounds, and further pharmacological studies are required to determine if **Dibenzyl 5-aminoisophthalate**

itself possesses these or any other biological activities.

Visualizations


Proposed Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **Dibenzyl 5-aminoisophthalate**.

Hypothetical Biological Interaction

[Click to download full resolution via product page](#)

Caption: Hypothetical mechanism of potential diuretic and saluretic activity.

Safety Information

The safety data for **Dibenzyl 5-aminoisophthalate** is not extensively documented. However, for the parent compound, 5-aminoisophthalic acid, and the related Dimethyl 5-aminoisophthalate, some hazard information is available. These compounds are generally considered to be skin and eye irritants and may cause respiratory irritation.[18][19][20][21] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Dibenzyl 5-aminoisophthalate is a chemical compound with potential applications as a synthetic intermediate. While its physical and chemical properties are partially characterized, a significant lack of experimental data, particularly regarding its biological activity and spectral characteristics, exists in the public domain. The proposed synthesis protocol provides a viable route for its preparation, and the potential for diuretic activity, based on related structures, warrants further investigation. This guide serves as a foundational resource for researchers interested in exploring the properties and applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS NO. 152699-63-3 | DIBENZYL 5-AMINOISOPHTHALATE | C22H19NO4 [localpharmacguide.com]
- 2. Dibenzyl 5-aminoisophthalate | C22H19NO4 | CID 7023592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 6. Synthesis and NMR elucidation of novel octa-amino acid resorcin[4]arenes derivatives [scielo.org.za]
- 7. Di-n-butyl 5-aminoisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. [benchchem.com](#) [benchchem.com]
- 10. [scs.illinois.edu](#) [scs.illinois.edu]

- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. US3864385A - New 5-Aminoisophthalic Acid Derivatives, Salts And Esters Thereof And Methods For Their Preparation - Google Patents [patents.google.com]
- 13. dovepress.com [dovepress.com]
- 14. ptfarm.pl [ptfarm.pl]
- 15. phcogres.com [phcogres.com]
- 16. ijbcp.com [ijbcp.com]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. fishersci.com [fishersci.com]
- 20. Dimethyl 5-aminoisophthalate | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 5-Aminoisophthalic acid | C8H7NO4 | CID 66833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Dibenzyl 5-aminoisophthalate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b138314#physical-and-chemical-properties-of-dibenzyl-5-aminoisophthalate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com